5-(Piperidin-4-ylmethyl)thiazol-2-amine

Description

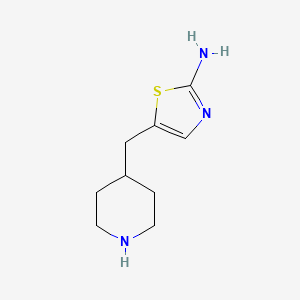

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The compound 5-(Piperidin-4-ylmethyl)thiazol-2-amine has emerged as a noteworthy scaffold in this pursuit. Its structure is characterized by a 2-aminothiazole (B372263) ring linked at the 5-position to a piperidine (B6355638) ring via a methylene (B1212753) bridge. This unique arrangement holds promise for interactions with various biological targets.

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. evitachem.com Its aromatic nature and ability to participate in hydrogen bonding and other molecular interactions make it a versatile component in the design of bioactive molecules. acs.orgnih.gov The thiazole nucleus is present in a wide array of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability. nih.gov

Thiazole derivatives have been shown to exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. beilstein-journals.org For instance, derivatives of 2-aminothiazole have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets in oncology. acs.org Furthermore, the thiazole ring is a key component in some antitubercular and antiplasmodial agents. nih.gov The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position in some derivatives, allows for further chemical modifications to optimize biological activity. nih.gov

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. researchgate.net Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with biological targets, such as forming salt bridges with acidic residues in proteins. nih.gov The piperidine moiety is a key pharmacophore in numerous drugs targeting the central nervous system (CNS), including antipsychotics and analgesics. nih.govevitachem.com

The incorporation of a piperidine ring can significantly influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and ability to cross cell membranes. evitachem.com The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of the pharmacological profile of a drug candidate. This has made it a staple in the design of molecules with a wide range of therapeutic applications, from anticancer to antimicrobial agents. evitachem.com

The rationale for investigating analogues of this compound is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced affinity, selectivity, and efficacy, or a novel mechanism of action. In this case, the aim is to leverage the proven therapeutic potential of both the thiazole and piperidine moieties.

The 2-aminothiazole core provides a platform for engaging with key biological targets, while the piperidine ring can be functionalized to modulate physicochemical properties and explore additional binding interactions. The methylene linker between the two rings offers a degree of conformational flexibility, which can be crucial for optimal binding to a target protein. Research into analogues of this compound, such as Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride, is driven by the potential to discover novel agents for a variety of diseases, including cancer and infectious diseases.

The development of hybrid molecules incorporating both thiazole and piperidine rings is an active area of research in medicinal chemistry. Scientists have synthesized and evaluated a variety of such compounds for a range of therapeutic targets. For example, thiazole-aminopiperidine hybrids have been designed as inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication, highlighting their potential as antitubercular agents.

In the realm of oncology, thiazole-piperidine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells. One study detailed the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with a piperidine group that exhibited high potency and selectivity for CDK4 and CDK6. acs.org The table below summarizes selected research findings on thiazole-piperidine hybrid structures, illustrating the diverse therapeutic potential of this class of compounds.

| Compound Class | Therapeutic Target | Key Findings |

| Thiazole-aminopiperidine hybrids | Mycobacterium tuberculosis GyrB | Identified promising compounds with significant inhibitory activity against the target enzyme. |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | Developed orally bioavailable inhibitors with high potency and selectivity for CDK4/6. acs.org |

| Piperidine-substituted benzoxazole (B165842) derivatives | Dopamine D2 and Serotonin 5-HT1A/2A receptors | Optimized novel antipsychotic candidates with multi-target receptor affinities. nih.gov |

| 2,3-dihydro nih.govthiazolo[4,5-b]pyridines | Acyl-ACP thioesterase | Discovered novel herbicidal lead structures with strong inhibitory activity. beilstein-journals.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

5-(piperidin-4-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H15N3S/c10-9-12-6-8(13-9)5-7-1-3-11-4-2-7/h6-7,11H,1-5H2,(H2,10,12) |

InChI Key |

RPVFXTAXWQQQGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CN=C(S2)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5 Piperidin 4 Ylmethyl Thiazol 2 Amine Analogues

Synthetic Routes for the Thiazole-2-amine Core Scaffold

The thiazole-2-amine moiety is a cornerstone of many biologically active compounds and its synthesis has been extensively studied. fabad.org.tr The strategic placement of substituents on the thiazole (B1198619) ring is crucial for modulating the properties of the final molecule. Methodologies are often categorized based on the position of the desired substitution.

Approaches to 4-Substituted Thiazole-2-amines

The most prevalent and historically significant method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. nih.govresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793). youtube.com The substituent at the 4-position of the resulting thiazole is determined by the 'R' group of the α-halocarbonyl starting material (R-CO-CH₂-X).

A variety of catalysts and conditions have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. These include using heterogeneous catalysts like copper silicate (B1173343), which can be easily recovered and reused, and non-conventional heating methods such as microwave irradiation. nanobioletters.commdpi.com For instance, reacting various substituted phenacyl bromides with thiourea in ethanol (B145695) using a copper silicate catalyst at reflux temperature has been shown to produce a series of 4-substituted 2-amino thiazoles in excellent yields. nanobioletters.com

Beyond the classic Hantzsch reaction, other modern synthetic methods have emerged. Palladium(II) acetate (B1210297) can catalyze the construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org Another approach involves a copper-catalyzed coupling of oxime acetates with isothiocyanates, which proceeds under mild conditions. organic-chemistry.org

Table 1: Examples of Hantzsch Synthesis for 4-Substituted Thiazole-2-amines

| α-Haloketone Reactant | Thio-Component | Conditions | 4-Substituent | Reference |

| Substituted Phenacyl Bromides | Thiourea | Copper Silicate, Ethanol, Reflux | Substituted Phenyl | nanobioletters.com |

| α-Bromoacetophenone | Thiourea | Microwave Irradiation, Ethanol | Phenyl | mdpi.com |

| 2-Bromoacetylpyridine | Thiourea | N/A | 2-Pyridyl | nih.gov |

| 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one | Thiourea Derivatives | N/A | 4-hydroxy-chromen-2-one | nih.gov |

Methodologies for 5-Substituted Thiazole-2-amines

Introducing substituents at the 5-position of the thiazole-2-amine ring often requires a different set of strategies compared to 4-substitution. A common route involves the direct functionalization of a pre-formed 2-aminothiazole (B372263) ring. Electrophilic halogenation, typically using bromine or iodine, selectively installs a halogen atom at the electron-rich C5 position. fabad.org.trjocpr.com This 5-halo-2-aminothiazole intermediate is a versatile precursor for further modifications. It can undergo nucleophilic substitution reactions where the halide is displaced by various nucleophiles, including amines or sulfide (B99878) ions. jocpr.com

For example, 2-amino-4-phenylthiazole (B127512) can be brominated in DMF, and subsequent reaction with nucleophiles like piperidine (B6355638) or morpholine (B109124) in the presence of a base yields the corresponding 5-amino-substituted derivatives. jocpr.com Copper-catalyzed conditions have also been employed to facilitate these nucleophilic substitution reactions, often leading to better yields. jocpr.com

Alternatively, the substituent at the C5 position can be introduced via cross-coupling reactions. A notable example is the Suzuki reaction, where a 5-bromo-2-aminothiazole derivative is coupled with a boronic acid to form a new carbon-carbon bond at the 5-position. mdpi.com

Another strategy involves building the ring from precursors that already contain the desired C5-substituent. For instance, the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide generates an intermediate that, upon cyclization with thiourea, yields 2-aminothiazole-5-carboxylates. nih.govchemicalbook.com These carboxylates can then be converted into amides or other functional groups. nih.gov

Table 2: Synthetic Approaches for 5-Substituted Thiazole-2-amines

| Starting Material | Reagents/Reaction Type | 5-Substituent | Reference |

| 2-Amino-4-phenylthiazole | 1. Br₂/DMF; 2. Piperidine | Piperidin-1-yl | jocpr.com |

| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid / Suzuki Coupling | 4-Fluorophenyl | mdpi.com |

| Ethyl β-ethoxyacrylate | 1. NBS; 2. Thiourea | Ethoxycarbonyl | nih.gov |

| 2-Amino-5-halothiazole | Thiourea / Nucleophilic Substitution | Thiouronium salt derivative | jocpr.com |

Introduction of the Piperidin-4-ylmethyl Moiety to the Thiazole System

Connecting the piperidine ring to the thiazole core at the C5 position via a methylene (B1212753) linker is a key synthetic challenge in assembling the target scaffold. This can be achieved through several strategic bond formations.

Direct Alkylation and Amination Reactions

A conceptually straightforward approach is the direct alkylation of a piperidine derivative with a thiazole bearing a reactive methyl group at the 5-position. The synthesis would first require the preparation of a 5-(halomethyl)thiazol-2-amine, for instance, 5-(chloromethyl) or 5-(bromomethyl)thiazol-2-amine. This intermediate could then react with 4-substituted piperidines. However, a more common strategy involves the reverse, where a piperazine (B1678402) (a related heterocycle) is alkylated with a 4-chloromethyl-2-amino thiazole. nih.gov Applying this logic, one could react 4-(chloromethyl)piperidine (B1605206) with a C5-lithiated or C5-Grignard thiazole derivative, though this is less common.

A highly effective and widely used method for forming such C-N bonds is reductive amination. This would involve the condensation of a 5-formyl-2-aminothiazole (an aldehyde) with piperidine to form an intermediate iminium ion, which is then reduced in situ to the target amine. This method is a cornerstone of medicinal chemistry for linking amines to carbonyl-containing fragments.

Multi-Component Reactions for Thiazole-Piperidine Linkage

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single operation. nih.govacs.org While no MCR has been specifically reported for the synthesis of 5-(Piperidin-4-ylmethyl)thiazol-2-amine, one can be envisioned based on the Hantzsch synthesis. A plausible route would involve an α-haloketone that already contains the piperidin-4-yl moiety. For example, a compound like 1-chloro-3-(piperidin-4-yl)propan-2-one could be reacted with thiourea. In this scenario, the cyclization would directly install the piperidin-4-ylmethyl group at the 5-position of the 2-aminothiazole ring. The synthesis of such specialized α-haloketones would be a critical preliminary step.

Derivatization of the this compound Scaffold

Once the core structure of this compound is assembled, it offers multiple handles for further chemical modification to create a library of analogues. The primary sites for derivatization are the 2-amino group of the thiazole and the secondary amine of the piperidine ring.

The 2-amino group is a versatile functional group. It can be readily acylated with carboxylic acids or acid chlorides to form a wide range of amide derivatives. nih.govnih.gov This reaction is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov Furthermore, the amino group can react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively. nih.gov

The piperidine nitrogen, being a secondary amine, is also highly reactive. It can undergo N-alkylation with various alkyl halides or be acylated to form amides. nih.gov For instance, coupling with carboxylic acids can introduce a diverse array of substituents onto the piperidine ring. If the piperidine nitrogen is protected during the initial synthesis (e.g., with a Boc group), its deprotection provides a clean site for these derivatization reactions. nih.gov

Table 3: Potential Derivatization Reactions of the Scaffold

| Reaction Site | Reagent Type | Resulting Functional Group | General Reference |

| 2-Amino Group | Carboxylic Acid / Coupling Agent | Amide | nih.govnih.gov |

| 2-Amino Group | Phenyl Isocyanate | Phenyl Urea | nih.gov |

| 2-Amino Group | Benzoyl Isothiocyanate | Benzoyl Thiourea | nih.gov |

| Piperidine Nitrogen | Acid Chloride | Amide | nih.gov |

| Piperidine Nitrogen | Alkyl Halide | Tertiary Amine | nih.gov |

| Piperidine Nitrogen | Boc-anhydride | Boc-carbamate (Protection) | nih.gov |

Modifications at the Thiazole Ring (e.g., C4, N3, S1 positions)

The thiazole ring is a cornerstone of the molecule's structure, and its substitution pattern significantly influences the properties of the resulting analogues. Modifications can be introduced at the carbon and heteroatoms of the ring.

A foundational method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. researchgate.netcutm.ac.in This reaction involves the cyclocondensation of an α-haloketone with a thiourea. nanobioletters.comresearchgate.net By selecting appropriately substituted α-haloketones, various groups can be introduced at the C4 and C5 positions of the thiazole ring. For instance, reacting a substituted phenacyl bromide with thiourea is a widely used approach to generate 4-aryl-2-aminothiazoles. nanobioletters.com The efficiency of this synthesis can be enhanced using various catalysts, including copper silicate, which offers advantages like high yields, reusability, and environmentally benign conditions. nanobioletters.com

Alkylation at the N3 position of the thiazole ring is another key modification strategy. This typically occurs when 2-aminothiazole is treated with alkylating agents in the absence of a condensing agent, leading to the formation of 2-imino-3-alkylthiazoline structures. acs.orgpharmaguideline.com This reaction proceeds because the ring nitrogen (N3) acts as a nucleophile. acs.org The resulting N-alkylated thiazolium cations are resonance-stabilized. pharmaguideline.com

Oxidation of the sulfur atom (S1) to form a thiazole N-oxide is also a possible modification. This transformation can be achieved using various oxidizing agents, such as hypofluorous acid in acetonitrile. wikipedia.org This modification alters the electronic properties of the ring and can influence intermolecular interactions.

Table 1: Selected Methods for Thiazole Ring Modification

| Modification Site | Reaction Type | Reagents/Conditions | Outcome | Reference(s) |

| C4 | Hantzsch Synthesis | Substituted α-haloketones, Thiourea, Ethanol, 78°C | Synthesis of 4-substituted-2-aminothiazoles | nanobioletters.com |

| C4/C5 | Hantzsch Synthesis | α-halocarbonyl compounds, Thioamides | Construction of substituted thiazole core | researchgate.net |

| N3 | N-Alkylation | Alkyl halides (e.g., benzyl (B1604629) chloride) | Formation of 2-imino-3-alkylthiazoline hydrohalides | acs.org |

| S1 | S-Oxidation | Hypofluorous acid (HOF) in CH₃CN | Generation of aromatic thiazole N-oxides | wikipedia.org |

Structural Variations on the Piperidine Ring (e.g., N-substitution, ring substituents)

The piperidine ring provides significant conformational flexibility and a site for introducing a variety of substituents to modulate physicochemical properties such as solubility and basicity.

N-substitution of the piperidine ring is a common derivatization strategy. The secondary amine of the piperidine is readily functionalized through reactions like N-acylation or N-alkylation. For example, a range of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been synthesized, including benzoyl, benzyl, and various other acyl derivatives. nih.gov The synthesis of the core piperidine structure itself can be achieved through various methods, including the Mannich condensation reaction, which can be used to produce substituted 4-piperidones from aromatic aldehydes, a ketone, and an ammonium (B1175870) salt. researchgate.net These piperidones can then serve as precursors for further elaboration.

Introducing substituents onto the carbon framework of the piperidine ring is another approach to generate structural diversity. This can be achieved by starting with appropriately substituted precursors. For instance, chiral 2-substituted piperidine-4-carboxylic acids can be synthesized from α-amino acids. researchgate.net Highly substituted piperidine analogues can also be prepared via multicomponent reactions. ajchem-a.com For the specific synthesis of analogues of this compound, a key intermediate is a substituted piperidine-4-carboxaldehyde. Commercially available N-Boc-piperidine-4-carboxaldehyde serves as a versatile starting material for synthesizing various inhibitors and receptor antagonists. sigmaaldrich.com

Table 2: Strategies for Piperidine Ring Derivatization

| Modification Type | Synthetic Approach | Key Intermediates/Reagents | Resulting Structure | Reference(s) |

| N-Substitution | N-Acylation/Alkylation | Acyl chlorides, Alkyl halides | N-Acyl/Alkyl piperidine derivatives | nih.gov |

| Ring Substitution | Mannich Condensation | Substituted aldehydes, Ketones, Ammonium acetate | Substituted 4-piperidones | researchgate.net |

| Ring Substitution | Asymmetric Synthesis | α-Amino acids, Meldrum's acid | Chiral 2-substituted piperidine-4-carboxylic acids | researchgate.net |

| Precursor Synthesis | Oxidation | N-Boc-4-(hydroxymethyl)piperidine | N-Boc-piperidine-4-carboxaldehyde | sigmaaldrich.com |

Functionalization of the Amino Group at Position 2 of the Thiazole Ring

The 2-amino group of the thiazole ring is a highly versatile handle for derivatization, allowing for the introduction of a wide array of functional groups through acylation, sulfonylation, and formation of urea or thiourea analogues.

Acylation of the 2-amino group to form amides is a straightforward and widely reported modification. nih.gov This can be achieved by reacting the 2-aminothiazole with various acylating agents such as acid chlorides or anhydrides. nih.govijpsr.com For instance, 2-aminothiazole reacts with chloroacetyl chloride to produce 2-chloro-N-(thiazol-2-yl)acetamide, which can be further derivatized. ijpsr.comresearchgate.net

Sulfonylation is another important functionalization reaction. The reaction of 2-aminothiazole with various benzenesulfonyl chlorides in the presence of a base like sodium carbonate yields a series of 2-aminothiazole sulfonamide derivatives. nih.govnih.govexcli.de These sulfonamides can undergo further N-alkylation to produce more complex structures. nih.govresearchgate.net

The synthesis of urea and thiourea derivatives represents another major class of modifications. 2-Aminothiazoles react with isocyanates to form N,N'-substituted ureas. ppublishing.orgcyberleninka.ruresearchgate.net For example, 1,3-substituted urea derivatives are synthesized from the reaction of 2-aminothiazoles with aromatic isocyanates like m-toluyl isocyanate, often using a catalyst such as potassium carbonate. ppublishing.orgcyberleninka.ru Similarly, reaction with benzoyl isothiocyanate can furnish the corresponding thiourea derivative. nih.gov

Table 3: Functionalization of the 2-Amino Group

| Derivatization Type | Reagents/Conditions | Product Class | Reference(s) |

| Acylation | Chloroacetyl chloride, K₂CO₃, Chloroform | N-(Thiazol-2-yl)acetamides | ijpsr.comresearchgate.net |

| Acylation | Carboxylic acids, EDCI | N-Aroyl/Alkyl-2-aminothiazoles | nih.gov |

| Sulfonylation | Benzenesulfonyl chlorides, Na₂CO₃, Dichloromethane | Thiazole-sulfonamides | nih.govexcli.de |

| Urea Formation | Aromatic isocyanates, K₂CO₃, DMFA | 1-(Thiazol-2-yl)-3-aryl ureas | ppublishing.orgcyberleninka.ru |

| Thiourea Formation | Benzoyl isothiocyanate | N-(Thiazol-2-yl)thioureas | nih.gov |

Synthesis of Hybrid Compounds Incorporating this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to create compounds with potentially enhanced or novel biological activities. ekb.eg The 2-aminothiazole scaffold is frequently used as a building block for such hybrids.

Thiazole-pyrimidine hybrids are a well-explored class of compounds. mdpi.com These can be synthesized by linking the 2-amino group of a thiazole to a pyrimidine (B1678525) ring. For example, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine can be synthesized and subsequently reacted with various amines at the 6-position of the pyrimidine to generate a library of hybrid molecules. mdpi.com Other synthetic routes involve the reaction of 2-cyano-3-(dimethylamino)-N-(1,3,4-thiadiazol-2-yl)acrylamide in acetic acid to form thiadiazolo[3,2-a]pyrimidine systems. nih.gov

Thiazole-pyrazoline hybrids are another significant category. acs.orgnih.gov These are often synthesized by reacting a chalcone (B49325) intermediate with a hydrazine (B178648) derivative. For instance, a Claisen-Schmidt condensation between a thiazole-containing ketone and an aldehyde can produce an enone, which is then cyclized with hydrazine hydrate (B1144303) to form the pyrazoline ring. nih.gov Alternatively, pyrazoline carbothioamides can be reacted with phenacyl bromides to construct the thiazole ring directly onto the pyrazoline scaffold. nih.govnih.gov This approach has been used to generate a wide array of thiazolyl-pyrazoline derivatives. acs.orgnih.govresearchgate.net

Table 4: Examples of Hybrid Compound Synthesis

| Hybrid Type | Synthetic Strategy | Key Reaction | Resulting Scaffold | Reference(s) |

| Thiazole-Pyrimidine | Sequential Nucleophilic Substitution | Reaction of 2-aminothiazole with a di-chloropyrimidine, followed by substitution with amines. | N-(6-Substituted-pyrimidin-4-yl)thiazol-2-amines | mdpi.com |

| Thiazole-Pyrazoline | Claisen-Schmidt/Cyclization | Condensation of a thiazolyl ketone with an aldehyde, followed by reaction with hydrazine. | Pyridine-thiazole-pyrazoline hybrids | nih.gov |

| Thiazole-Pyrazoline | Hantzsch Synthesis | Reaction of pyrazoline N-thioamide derivatives with phenacyl bromides. | Thiazolyl-pyrazoline conjugates | nih.govnih.gov |

| Thiadiazolo-pyrimidine | Intramolecular Cyclization | Heating of 2-cyano-3-(dimethylamino)-N-(1,3,4-thiadiazol-2-yl)acrylamide. | Thiadiazolo[3,2-a]pyrimidine core | nih.gov |

Structural Elucidation and Characterization of Synthesized 5 Piperidin 4 Ylmethyl Thiazol 2 Amine Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 5-(Piperidin-4-ylmethyl)thiazol-2-amine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, specific proton signals are expected to appear in distinct regions. The protons of the piperidine (B6355638) ring typically exhibit complex multiplets in the aliphatic region. The chemical shifts of these protons are influenced by their axial or equatorial positions within the chair conformation of the piperidine ring. nih.gov Protons on carbons adjacent to the nitrogen atom are generally found further downfield. The methylene (B1212753) protons connecting the piperidine and thiazole (B1198619) rings would likely appear as a doublet, with its chemical shift influenced by the adjacent heterocyclic ring. The thiazole ring proton, if present, would resonate in the aromatic region, and the protons of the amino group would appear as a broad singlet, the position of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons of the thiazole ring are expected to resonate in the downfield region, typically between 100 and 170 ppm. The C-2 carbon, being attached to two nitrogen atoms (in the amino group and the ring), would appear at the lower end of this range, often around 168 ppm. The chemical shifts of the piperidine ring carbons would be observed in the aliphatic region, generally between 20 and 60 ppm. The methylene bridge carbon would also fall within this range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Analogues Please note: These are predicted values based on analogous structures and may vary from experimental data.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine CH (axial) | 1.20 - 1.40 | m |

| Piperidine CH (equatorial) | 1.60 - 1.80 | m |

| Piperidine CH (adjacent to N) | 2.50 - 2.70 | t |

| Piperidine CH (adjacent to N) | 2.90 - 3.10 | d |

| Piperidin-4-yl CH | 1.50 - 1.70 | m |

| CH₂ (linker) | 2.60 - 2.80 | d |

| Thiazole CH | 6.50 - 7.00 | s |

| NH₂ | 5.00 - 7.00 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Analogues Please note: These are predicted values based on analogous structures and may vary from experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Thiazole) | 167 - 169 |

| C4 (Thiazole) | 140 - 145 |

| C5 (Thiazole) | 110 - 115 |

| CH₂ (linker) | 35 - 40 |

| C4 (Piperidine) | 30 - 35 |

| C3, C5 (Piperidine) | 28 - 33 |

| C2, C6 (Piperidine) | 45 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound analogues, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate molecular weight.

The mass spectrum would exhibit a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI). The fragmentation of these analogues would likely proceed through several characteristic pathways. Cleavage of the bond between the piperidine ring and the methylene linker would be a probable fragmentation, leading to the formation of a stable piperidinyl-methyl cation or a thiazol-2-amine radical cation. Another common fragmentation pathway would involve the opening of the piperidine ring. The thiazole ring itself can also undergo fragmentation, although it is generally more stable.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Please note: These are predicted m/z values and may vary from experimental data.

| Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 212.12 |

| [Piperidin-4-ylmethyl]⁺ | 98.12 |

| [Thiazol-2-amine]⁺ | 100.01 |

| [M - NH₂]⁺ | 195.10 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the IR spectrum of this compound analogues, characteristic absorption bands would confirm the presence of the key functional moieties.

The N-H stretching vibrations of the primary amino group on the thiazole ring are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine and methylene groups would be observed just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring typically appears in the range of 1610-1640 cm⁻¹. The C-S stretching vibration, also associated with the thiazole ring, is generally weaker and can be found in the fingerprint region, often between 600 and 800 cm⁻¹. The presence of these characteristic bands provides strong evidence for the successful synthesis of the target structure.

Table 4: Characteristic IR Absorption Frequencies for this compound Analogues Please note: These are typical frequency ranges and may vary from experimental data.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=N stretch (thiazole) | 1610 - 1640 |

| N-H bend (primary amine) | 1590 - 1650 |

| C-N stretch | 1250 - 1350 |

| C-S stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive proof of its three-dimensional structure in the solid state. For analogues of this compound that can be grown as single crystals of sufficient quality, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.

The crystal structure would confirm the planarity of the thiazole ring and the chair conformation of the piperidine ring. It would also reveal the relative orientation of the piperidinylmethyl substituent with respect to the thiazole ring. Furthermore, intermolecular interactions such as hydrogen bonding involving the amino group and the piperidine nitrogen can be identified, providing insights into the crystal packing and the supramolecular architecture. In some cases, X-ray crystallography has been used to determine the structure of novel thiazole derivatives, confirming their molecular geometries and hydrogen bonding interactions. researchgate.netnih.gov

Table 5: Expected X-ray Crystallographic Parameters for a this compound Analogue Please note: These are hypothetical parameters and will be specific to the crystal structure of a given analogue.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| C-S bond length (thiazole) | ~1.72 Å |

| C=N bond length (thiazole) | ~1.32 Å |

| C-N bond length (amino group) | ~1.36 Å |

| Piperidine ring conformation | Chair |

Pharmacological Evaluation of 5 Piperidin 4 Ylmethyl Thiazol 2 Amine Analogues in Non Clinical Settings

The 2-aminothiazole (B372263) core, frequently functionalized with piperidine (B6355638) or related cyclic amines, has been explored as a pharmacophore for targeting a diverse range of enzymes. These investigations provide a foundational understanding of the structure-activity relationships (SAR) that govern the potency and selectivity of this class of compounds.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibitory Activity

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net Dual inhibition of these pathways is considered a promising strategy for developing safer anti-inflammatory agents. nih.govresearchgate.net

The thiazole (B1198619) nucleus is a recognized scaffold in the design of anti-inflammatory agents, with various derivatives showing inhibitory potential against COX and LOX enzymes. researchgate.netresearchgate.net For instance, studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified potent 5-LOX inhibitors, while other thiazole-based compounds have demonstrated selective COX-2 inhibition. researchgate.netresearchgate.net Some thiazole-thiazolidinone hybrids have shown moderate to high inhibitory activity against both COX-1 and COX-2. researchgate.net However, based on the available scientific literature, specific studies detailing the inhibitory activity of 5-(Piperidin-4-ylmethyl)thiazol-2-amine or its direct analogues against COX-1, COX-2, or 5-LOX have not been reported. The potential for this specific chemical series in targeting these inflammatory enzymes remains an area for future investigation.

Rho-associated Kinase (ROCK I, ROCK II) Inhibitory Profile

Rho-associated kinases (ROCK I and ROCK II) are serine/threonine kinases that are key regulators of cellular processes like smooth muscle contraction, cell migration, and proliferation. vdoc.pub Their role in various pathologies has made them attractive targets for drug design. vdoc.pubsemanticscholar.org A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which are close structural analogues of this compound, were designed and synthesized as ROCK II inhibitors. vdoc.pubmdpi.com

The inhibitory activities of these compounds were assessed using an enzyme-linked immunosorbent assay (ELISA). vdoc.pub Most of the synthesized derivatives displayed a degree of ROCK II inhibition at a concentration of 10 µM. vdoc.pub Further evaluation of the more potent compounds yielded IC50 values, with the most active analogue, compound 4v , demonstrating an IC50 of 20 nM. vdoc.pubsemanticscholar.org Preliminary structure-activity relationship (SAR) analysis indicated that derivatives with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. vdoc.pubsemanticscholar.org

| Compound | R Group (Aryl) | Inhibition % @ 10 µM | IC50 (nM) |

|---|---|---|---|

| 4j | 4-pyridyl | 72% | 150 |

| 4k | 3-pyridyl | 74% | 110 |

| 4l | 4-pyridyl | 78% | 80 |

| 4s | 4-pyridyl | 81% | 50 |

| 4t | 3-pyridyl | 79% | 70 |

| 4v | 4-pyridyl | 84% | 20 |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK4, CDK6)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle and gene transcription. cardiff.ac.uk Dysregulation of CDK activity is a hallmark of cancer, making them important therapeutic targets. cardiff.ac.ukscience.gov Specifically, CDK4 and CDK6 control the G1-S phase transition, while CDK9 is a key regulator of transcription elongation. cardiff.ac.uknih.gov The 2-aminothiazole scaffold has been extensively utilized in the development of potent CDK inhibitors.

A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives featuring a piperazine (B1678402) or piperidine moiety were developed as highly potent and selective inhibitors of CDK4 and CDK6. researchgate.net The initial compound in this series, 78 , which contains a piperazine group, exhibited excellent potency with Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. researchgate.net This compound also demonstrated high selectivity over other CDKs like CDK1, CDK2, CDK7, and CDK9. researchgate.net Further optimization led to the discovery of other potent inhibitors. For example, compounds 9a and 9b showed significant CDK4 and CDK6 inhibition.

| Compound | Description | CDK4 Ki (nM) | CDK6 Ki (nM) |

|---|---|---|---|

| 78 | Piperazine on pyridine (B92270) ring | 1 | 34 |

| 9a | Piperidine derivative | 10 | 1670 |

| 9b | Piperidine derivative | 7 | 42 |

The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, which incorporates the 2-aminothiazole motif, has been shown to be a fertile ground for developing highly active CDK9 inhibitors. A series of these compounds bearing heterocyclic groups like piperidine and piperazine at the aniline (B41778) moiety were synthesized and evaluated. These compounds displayed potent CDK9 inhibitory activity, often with low nanomolar potencies and good selectivity over other CDKs, particularly CDK2. For instance, compound 12u was identified as a nanomolar inhibitor of CDK9 with over 80-fold selectivity versus CDK2. The structure-activity relationship (SAR) analysis highlighted the importance of substitutions at the C5-position of the pyrimidine (B1678525) core for achieving both potency and selectivity.

| Compound | Description | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |

|---|---|---|---|---|

| 12a | R'=CN, R=m-NO₂ | 1 | 4 | 4 |

| 12m | R'=CN, R=m-piperidine | 3 | 13 | 4.3 |

| 12u | C5-carbonitrile pyrimidine, R=p-morpholine | 7 (IC50) | >568 | >80 |

| 30h | C5-methyl, R4=piperazine | 26 | 2300 | ~88 |

| 30m | Bridged diazepane analog | 10 | 1200 | ~120 |

Cholinesterase and Urease Inhibitory Potentials

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for treating Alzheimer's disease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a target for anti-ulcer agents. researchgate.netresearchgate.net

The 2-aminothiazole structure is recognized as a pharmacophore for acetylcholinesterase inhibition. Studies have been conducted on various 2-aminothiazole derivatives, such as thiazolylhydrazones, which have shown potent and selective AChE inhibitory activity. Similarly, other research has explored piperidine-containing structures as cholinesterase inhibitors. For example, a series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives showed potent anti-AChE activity in the sub-micromolar range. Regarding urease, various heterocyclic scaffolds, such as imidazo[2,1-b]thiazole (B1210989) derivatives, have been investigated and found to be potent inhibitors. researchgate.netresearchgate.net However, a direct evaluation of this compound analogues for either cholinesterase or urease inhibitory activity has not been reported in the searched scientific literature.

Lanosterol (B1674476) 14α-demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme involved in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. It is the primary target for azole antifungal drugs. Inhibition of this enzyme disrupts membrane integrity and function.

Research into CYP51 inhibitors has predominantly focused on azole-containing compounds, like triazoles and imidazoles, which coordinate to the heme iron in the enzyme's active site. While a vast number of heterocyclic compounds have been screened for antifungal activity, there is limited information on thiazole-based compounds as direct CYP51 inhibitors. One study noted that thiazolo[4,5-b]pyridin-5-ones were evaluated for antifungal activity, with docking studies suggesting inhibition of lanosterol 14α-demethylase as a possible mechanism. However, no non-clinical studies were found in the reviewed literature that specifically evaluate the inhibitory potential of this compound analogues against lanosterol 14α-demethylase.

Antimicrobial Activity Studies (in vitro)

The antimicrobial potential of thiazole derivatives, including those with piperidine or similar cyclic moieties, has been extensively investigated against a variety of pathogenic microorganisms. These studies are crucial for the development of new therapeutic agents to combat infectious diseases. tandfonline.comnih.gov

Analogues of 2-aminothiazole have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov

Novel thiazole aminoguanidine (B1677879) analogues, designed with increased molecular flexibility, have shown potent activity against MRSA. scielo.br For instance, certain derivatives exhibited strong bactericidal effects, potentially by targeting enzymes essential for cell wall biosynthesis, such as undecaprenyl diphosphate (B83284) synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP). scielo.br One of the most effective compounds, 4i , not only showed rapid sterilization but also a low tendency to induce bacterial resistance. scielo.br

A series of 2-thiazolylimino-5-arylidene-4-thiazolidinones displayed very potent activity against all tested Gram-positive microorganisms, with Minimum Inhibitory Concentration (MIC) values often ranging from 0.03 to 6 µg/mL. nih.gov The presence of a substituted or unsubstituted 5-arylidene group was found to be crucial for enhancing the antibacterial properties of this class of compounds. nih.gov Their effectiveness against penicillin-resistant staphylococci highlights their potential for treating infections caused by drug-resistant bacteria. nih.gov

Similarly, studies on 4-hydroxycoumarinyl substituted 2-aminothiazoles revealed that compound 15h was particularly active against S. aureus with a MIC of 31.25 µg/ml. tandfonline.com Other research on thiazole derivatives bearing a β-amino acid moiety showed potent bactericidal activity against S. aureus, with MIC values as low as 1–2 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Thiazole Analogues Against Gram-Positive Bacteria

| Compound Class | Specific Analogue | Bacterium | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Thiazole Aminoguanidines | Compound 4i | MRSA | Not specified, but noted as strong | scielo.br |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Various Analogues | Staphylococcus spp. | 0.03 - 6 | nih.gov |

| 4-Hydroxycoumarinyl 2-Aminothiazoles | Compound 15h | S. aureus | 31.25 | tandfonline.com |

| Thiazoles with β-Amino Acid | Compounds 2a-c | S. aureus | 1 - 2 | nih.gov |

| 5-Arylidene-thiazolidine-2,4-diones | Various Analogues | Gram-positive bacteria | 2 - 16 | nih.gov |

The efficacy of thiazole analogues against Gram-negative bacteria is often more challenging due to the complex outer membrane of these bacteria, which can limit drug penetration. scielo.br However, several studies have reported promising results.

A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity against Gram-negative strains, particularly E. coli. nih.gov Compound 6c from this series exhibited the highest activity against E. coli, with a MIC of 8 μg/mL. nih.gov Thiazole aminoguanidine analogues have also been developed that show activity against E. coli. scielo.br

In a study of 2-amino-5-arylazothiazole derivatives, one compound demonstrated an inhibition zone of 19 mm against Escherichia coli. mdpi.com Furthermore, some 2-thiazolylimino-5-arylidene-4-thiazolidinones were effective against Haemophilus influenzae, with MICs ranging from 0.15-1.5 µg/mL, although they were not effective against E. coli at concentrations up to 100 µg/mL. nih.gov

Table 2: In Vitro Antibacterial Activity of Thiazole Analogues Against Gram-Negative Bacteria

| Compound Class | Specific Analogue | Bacterium | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Piperazine-Thiadiazole Conjugates | Compound 6c | E. coli | 8 | nih.gov |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Various Analogues | H. influenzae | 0.15 - 1.5 | nih.gov |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Various Analogues | E. coli | >100 | nih.gov |

Thiazole-based compounds have emerged as a promising class of antifungal agents. A systematic exploration of piperidinyl thiazole fungicides, using a bioisosteric replacement strategy, led to the development of novel analogues with potent in vitro and in vivo activity against oomycete fungal pathogens like Phytophthora infestans and Plasmopara viticola. nih.gov

A series of nine newly synthesized thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard drug nystatin. researchgate.netnih.gov The proposed mechanism of action for these compounds involves disruption of the fungal cell wall or membrane. researchgate.netnih.gov

In another study, (Z)-5-(hetarylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-ones were synthesized and evaluated for their antifungal properties. researchgate.netnih.gov While specific MIC values against the listed pathogens were not detailed in the abstract, the study confirmed antifungal activity for this class of compounds. researchgate.netnih.gov Thiazole derivatives bearing a β-amino acid moiety also exhibited antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts, including Candida auris. nih.gov

Table 3: In Vitro Antifungal Activity of Thiazole Analogues

| Compound Class | Specific Analogue | Fungal Pathogen | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Nine Analogues | C. albicans (clinical isolates) | 0.008 - 7.81 | researchgate.netnih.gov |

| Thiazoles with β-Amino Acid | Compounds 2b, 5a | C. auris, A. fumigatus | Not specified, but noted as active | nih.gov |

| 5-Hetarylmethylidenerhodanines | Compound 3e | Saccharomyces cerevisiae | 3.9 | nih.gov |

Tuberculosis remains a major global health threat, necessitating the discovery of new and effective treatments. The 2-aminothiazole scaffold has been identified as a promising starting point for the development of novel anti-tubercular agents. nih.govnih.gov

A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed potent growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Importantly, these compounds were not significantly affected by mycobacterial efflux pumps, a common mechanism of drug resistance. nih.gov Medicinal chemistry efforts led to the design of improved compounds, such as 42g and 42l , which maintained good antitubercular activity while showing improved metabolic stability. nih.gov

The 4-aminopiperidine (B84694) series has also been explored for its potential to inhibit M. tuberculosis. nih.govmdpi.com While many analogues showed limited activity, one compound with a norbornenylmethyl substituent on the piperidine ring demonstrated a MIC of 10 μM. nih.govmdpi.com In another study, piperidinothiosemicarbazone derivatives of pyridine showed a very strong inhibitory effect on M. tuberculosis growth, with compound 10 exhibiting a MIC of 0.5 µg/mL against a resistant strain, a potency 16 times greater than the reference drug. nih.gov

Table 4: In Vitro Antitubercular Activity of Thiazole and Piperidine Analogues

| Compound Class | Specific Analogue | Strain | Activity (MIC) | Reference |

|---|---|---|---|---|

| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | 42g, 42l | M. tuberculosis | Good activity | nih.gov |

| 4-Aminopiperidines | Compound 1 | M. tuberculosis | 10 μM | nih.govmdpi.com |

| Piperidinothiosemicarbazones | Compound 10 | M. tuberculosis (resistant strain) | 0.5 µg/mL | nih.gov |

Antiproliferative Activity in Cancer Cell Lines (in vitro)

The 2-aminothiazole scaffold is a key component in several approved anticancer drugs and continues to be a focus of research for developing new antineoplastic agents. nih.govnih.gov Analogues are frequently evaluated for their ability to inhibit the growth of various human cancer cell lines.

A variety of 2-aminothiazole analogues have demonstrated significant antiproliferative activity across different cancer cell lines. Wu and coworkers developed N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, with compound 27 showing potent activity against HeLa (cervical cancer) and A549 (lung cancer) cells, with an IC50 value of 1.6 µM against HeLa cells. nih.gov

Thiazole-2-acetamide derivatives have been investigated as tubulin polymerization inhibitors. nih.gov Compound 10a from this series was particularly effective against the MCF-7 breast cancer cell line (IC50 = 4 µM) and the PC-3 prostate cancer cell line (IC50 = 7 µM). nih.gov

Other studies have focused on thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus. rsc.org Compounds 1 and 3c from this research showed promising anticancer activity against both MCF-7 and HepG2 (liver cancer) cell lines. rsc.org Additionally, some 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were found to have potent antiproliferative effects on HeLa, HT-29 (colon cancer), MCF-7, and HepG-2 cell lines. nih.gov

Table 5: In Vitro Antiproliferative Activity of Thiazole Analogues

| Compound Class | Specific Analogue | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)acetamides | Compound 27 | HeLa | 1.6 µM | nih.gov |

| Thiazole-2-acetamides | Compound 10a | MCF-7 | 4 µM | nih.gov |

| Thieno-thiazole/dihydrothiazolo-thiazole pyrazolines | Compounds 1, 3c | MCF-7, HepG2 | Promising activity | rsc.org |

| 5-(hetarylmethylidene)rhodanines | Compound 3c | HOP-92 (Lung) | 0.62 µM (GI50) | nih.gov |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones | Compounds 6a, 7e, 7g | HeLa, HT-29, MCF-7, HepG-2 | Potent activity | nih.gov |

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

Analogues of this compound, which belong to the broader class of 2-aminothiazole derivatives, have been investigated for their potential to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells. These mechanisms are crucial for their potential anticancer effects.

Studies on various 2-aminothiazole derivatives have shown they can halt cell proliferation by arresting the cell cycle at specific phases. For instance, certain thiazole-based compounds have been observed to cause an accumulation of cells in the G1 phase, preventing them from entering the S phase where DNA replication occurs. acs.org This G1 arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are key regulators of the G1/S transition. acs.org Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, growth-suppressive state. acs.org Other aminothiazole derivatives have been found to induce cell cycle arrest at the G2/M phase. nih.gov

In addition to disrupting the cell cycle, these compounds can trigger apoptosis through various cellular pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Some 2-aminothiazole analogues have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Furthermore, the induction of apoptosis by some derivatives is linked to the generation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can cause significant cellular damage and activate stress-related signaling pathways, such as the p38 and ERK pathways, which can ultimately converge on the apoptotic machinery. nih.gov Investigations have shown that piperine (B192125), a compound containing a piperidine ring, induces apoptosis and G1 phase cell cycle arrest in colorectal cancer cells by increasing intracellular ROS and modulating the PI3K/Akt and MAPK signaling pathways. nih.gov Some 2-aminothiazole derivatives have also been found to inhibit PC12 cell apoptosis induced by oxidative stress. nih.gov

The table below summarizes the mechanisms of cell cycle perturbation and apoptosis induction by representative aminothiazole analogues.

| Compound Class | Mechanism of Action | Cellular Effect | Key Molecular Targets |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Inhibition of Rb phosphorylation | G1 phase cell cycle arrest | CDK4, CDK6, Rb |

| Piperine | Increased ROS generation, modulation of signaling pathways | G1 phase cell cycle arrest, Apoptosis | PI3K/Akt, p38, ERK, Mitochondrial complex III, NADPH oxidase |

| Pyrazole with benzo[d]thiazole derivatives | Downregulation of Bcl-2, Up-regulation of Bax | Concentration-dependent apoptosis | Bcl-2, Bax |

This table provides an interactive summary of the mechanisms of action for different aminothiazole analogues.

Other Biological Activities (in vitro/preclinical)

Beyond their effects on cell cycle and apoptosis, analogues of this compound have demonstrated a range of other biological activities in non-clinical studies.

The 2-aminothiazole scaffold and related heterocyclic systems, including those with piperidine moieties, have been explored for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. nih.govnih.govresearchgate.netdntb.gov.uamdpi.com Research has shown that certain flavonol derivatives containing a piperidine sulfonamide group exhibit significant curative and protective activities against TMV, in some cases surpassing the efficacy of commercial agents like ningnanmycin. researchgate.netdntb.gov.ua For example, specific derivatives have demonstrated EC50 values for curative activity as low as 108.2 µg/mL and for protective activity as low as 100.9 µg/mL. researchgate.net

The proposed mechanism of action for some of these compounds involves binding to the TMV coat protein (TMV-CP), which could interfere with the assembly and replication of the virus. researchgate.netmdpi.com Additionally, these compounds may bolster the plant's defense mechanisms by increasing chlorophyll (B73375) content and the activity of defense-related enzymes like superoxide (B77818) dismutase (SOD), while reducing markers of oxidative stress such as malondialdehyde (MDA). nih.govnih.govdntb.gov.ua Other thiadiazole derivatives have also shown the ability to inhibit the spread of TMV by inducing physical changes in the leaf structure, such as the tightening of mesophyll cells and closure of stomata. nih.govnih.gov

The piperidine and thiazole moieties are present in compounds designed as antagonists or inverse agonists for the adenosine (B11128) A2A receptor (A2AR). nih.gov A2AR antagonists are of therapeutic interest for neurodegenerative diseases and cancer. nih.gov

Studies on thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperidine or piperazine groups have identified potent and selective human A2AR inverse agonists. nih.gov An inverse agonist not only blocks the receptor but also reduces its basal activity. One such derivative, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, displayed a high binding affinity (Ki = 8.62 nM) and potent inverse agonist activity (IC50 = 7.42 nM) at the human A2A receptor. nih.gov The structure-activity relationship of these compounds indicates that the nature of the substituent on the piperazine or piperidine ring is crucial for affinity and potency. While 2-aminothiazoles have been identified as allosteric enhancers for the A1 adenosine receptor, related structures show promise as A2A antagonists. nih.gov

The table below presents data for representative adenosine A2A receptor antagonists with thiazole and piperidine-like structures.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |

| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | Human A2A | 8.62 nM | 7.42 nM (Inverse Agonist) |

| ZM-241385 ( nih.govnih.govnih.govtriazolo[1,5-a]triazine derivative) | Adenosine A2a | Potent Antagonist | N/A |

This interactive table summarizes the binding and functional activities of selected A2A receptor modulators.

Thiazole-containing compounds, particularly thiazolidinedione derivatives, have been investigated as inhibitors of aldose reductase (AR). nih.govnih.govfrontiersin.org This enzyme is the first and rate-limiting step in the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. nih.govfrontiersin.org

By inhibiting aldose reductase, these compounds can prevent the accumulation of sorbitol, the product of glucose reduction. nih.gov Research on (Z)-5-arylidene-2,4-thiazolidinediones has shown that these molecules can be potent ARIs. The introduction of an acetic acid side chain on the N-3 position of the thiazolidinedione ring significantly enhances inhibitory activity. nih.gov For example, a benzothiazole-tethered thiazolidine-2,4-dione derivative was identified as a potent non-competitive AR inhibitor with an IC50 value of 0.16 µM, which is comparable to the established ARI, Epalrestat. nih.gov Structure-activity relationship studies have revealed that the substitution pattern on the arylidene moiety also plays a critical role in determining the inhibitory potency. nih.govnih.gov

The thiazole nucleus is a component of various compounds that have demonstrated anti-inflammatory and analgesic properties in preclinical models. mdpi.comnih.govnih.govcmu.ac.th These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation. nih.govnih.gov

In studies using animal models, such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for pain, certain thiazole derivatives have shown significant effects. nih.govnih.gov For example, a series of thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives were evaluated, with some compounds showing potent anti-inflammatory activity comparable to phenylbutazone (B1037) and analgesic effects superior to acetylsalicylic acid. nih.gov A benzothiazole (B30560) derivative incorporating a thiazole moiety was found to be a highly active anti-inflammatory agent. nih.gov Some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives also exhibited significant anti-inflammatory and analgesic activity without the common gastrointestinal side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs). cmu.ac.th

Derivatives containing piperidine and thiazole rings have been explored for their potential as antimalarial agents, specifically against the blood stages of Plasmodium falciparum, the most virulent human malaria parasite. nih.govnih.govsciforum.net The emergence of drug-resistant parasite strains necessitates the discovery of new compounds with novel mechanisms of action. thieme-connect.de

Research into 1,4-disubstituted piperidine derivatives has identified compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Some of these compounds exhibited IC50 values in the low nanomolar range, comparable to or better than chloroquine. nih.gov Similarly, piperazine-tethered thiazole compounds have shown promising antiplasmodial activity, with one hit compound demonstrating an EC50 of 102 nM against the chloroquine-resistant Dd2 strain. sciforum.net While the exact mechanism of action for many of these new derivatives is still under investigation, some studies suggest they may not act via the traditional route of inhibiting hemozoin biocrystallization, which is the target of chloroquine. nih.govnih.gov Piperine, an alkaloid from Piper species, has also shown moderate antimalarial activity against P. falciparum. nih.gov

The table below highlights the in vitro antimalarial activity of representative compounds.

| Compound Class | P. falciparum Strain | Activity (IC50/EC50) |

| 1,4-Disubstituted piperidine derivative (13b) | 3D7 (chloroquine-sensitive) | 4.19 nM |

| 1,4-Disubstituted piperidine derivative (13b) | W2 (chloroquine-resistant) | 13.30 nM |

| Piperazine-tethered thiazole derivative (2291-61) | Dd2 (chloroquine-resistant) | 102 nM |

| Piperine | 3D7 (chloroquine-sensitive) | 111.5 µM |

| Piperine | K1 (chloroquine-resistant) | 59 µM |

This interactive table summarizes the antimalarial activity of various piperidine and thiazole-containing compounds against different strains of P. falciparum.

Mechanistic Investigations of 5 Piperidin 4 Ylmethyl Thiazol 2 Amine Analogues

Identification and Characterization of Molecular Targets

Analogues of 5-(Piperidin-4-ylmethyl)thiazol-2-amine have been demonstrated to interact with a diverse range of molecular targets, underscoring the versatility of the 2-aminothiazole (B372263) core. These targets are primarily proteins, including enzymes and receptors that are integral to various physiological and pathological processes.

One significant class of targets for 2-aminothiazole analogues are protein kinases . Specifically, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6). nih.govacs.org These kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. researchgate.net Another kinase-related target is Prolyl Oligopeptidase (PREP), where 5-aminothiazole-based ligands have been shown to modulate its protein-protein interaction functions. nih.govnih.gov

In the realm of inflammatory responses, certain 5-methylthiazole-thiazolidinone conjugates have been found to selectively target Cyclooxygenase-1 (COX-1) , an enzyme responsible for the production of prostaglandins (B1171923), which are key inflammatory mediators. mdpi.com

Furthermore, some N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been identified as dual-acting agents, activating both Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . researchgate.net These targets are involved in glucose metabolism, making such compounds of interest for hypoglycemic therapies. More recent in silico studies have also suggested that aminothiazole derivatives could potentially inhibit histone lysine (B10760008) demethylase (KDM) enzymes , indicating another possible avenue of therapeutic action. fip.org

The following table summarizes the identified molecular targets for various analogues of this compound.

| Compound Class/Analogue | Molecular Target(s) | Therapeutic Area |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Anticancer |

| 5-Aminothiazole-based ligands | Prolyl Oligopeptidase (PREP) | Neurodegenerative Diseases |

| 5-Methylthiazole-thiazolidinone conjugates | Cyclooxygenase-1 (COX-1) | Anti-inflammatory |

| N-(pyrimidin-4-yl)thiazol-2-amine derivatives | Glucokinase (GK), PPARγ | Hypoglycemic |

| Aminothiazole derivatives (in silico) | Histone Lysine Demethylase (KDM) enzymes | Anticancer |

Detailed Analysis of Ligand-Target Binding Interactions

The therapeutic efficacy of the this compound analogues is intrinsically linked to their specific binding interactions with their molecular targets. Docking studies and structural analyses have provided insights into the nature of these interactions, which are typically a combination of hydrogen bonding and hydrophobic interactions.

For the CDK4/6 inhibitors , the 2-aminothiazole moiety plays a crucial role. It is anticipated that the C2-amino group of the thiazole (B1198619) ring forms strong interactions with the aspartate residue (Asp145 in CDK2) of the highly conserved DFG motif within the kinase domain. acs.org Additionally, hydrophobic interactions between the thiazole substituent and the gatekeeper phenylalanine residue (Phe80 in CDK2) contribute to the binding affinity and selectivity. acs.org

In the case of COX-1 inhibition by 5-methylthiazole-based thiazolidinone derivatives, molecular docking studies have pinpointed the importance of the amino acid residue Arg 120 within the active site for the compound's activity. mdpi.com

A particularly interesting finding comes from the study of 5-aminothiazole-based PREP modulators . These ligands have been found to bind to a novel site on the PREP enzyme, distinct from the proteolytic active site. nih.govnih.gov This alternative binding site is believed to be more critical for modulating the protein-protein interaction functions of PREP. nih.gov

The binding interactions for various analogues are summarized in the table below.

| Analogue Class | Target | Key Interacting Residues/Motifs | Type of Interaction |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 | DFG motif (Aspartate), Gatekeeper Phenylalanine | Hydrogen bonding, Hydrophobic |

| 5-Methylthiazole-thiazolidinone conjugates | COX-1 | Arg 120 | Not specified |

| 5-Aminothiazole-based ligands | Prolyl Oligopeptidase (PREP) | Novel binding site (not fully characterized) | Not specified |

Elucidation of Signaling Pathways Modulated by the Compounds

By binding to their molecular targets, analogues of this compound can modulate various intracellular signaling pathways, leading to their observed cellular effects.

The inhibition of CDK4/6 by 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives directly impacts cell cycle regulation . These compounds cause an accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase where DNA replication occurs. acs.org This G1 arrest is a key mechanism for their anticancer activity. acs.org

The dual activation of GK and PPARγ by N-(pyrimidin-4-yl)thiazol-2-amine derivatives influences metabolic pathways. This dual action leads to a significant reduction in fasting glucose levels and improved glucose tolerance, highlighting their potential in managing hyperglycemia. researchgate.net

Modulation of PREP by 5-aminothiazole ligands can affect pathways related to protein aggregation and clearance. These compounds have been shown to influence the dimerization of α-synuclein and promote autophagy, processes that are dysregulated in neurodegenerative diseases. nih.gov

| Analogue Class | Signaling Pathway/Process | Cellular Outcome |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cell Cycle Regulation (G1/S checkpoint) | G1 phase arrest, Antiproliferative effects |

| N-(pyrimidin-4-yl)thiazol-2-amine derivatives | Glucose Metabolism (via GK and PPARγ) | Lowering of fasting glucose, Improved glucose tolerance |

| 5-Aminothiazole-based ligands | Protein Aggregation (α-synuclein), Autophagy | Modulation of protein aggregation, Enhanced autophagy |

Investigation of Cellular Effects Beyond Direct Target Binding

Regarding the blood-brain barrier (BBB) , the ability of a compound to cross this barrier is critical for its efficacy in treating central nervous system disorders. While direct studies on this compound are lacking, research on structurally related piperine (B192125) analogues has been conducted to evaluate their BBB permeability using in vitro models. nih.gov Such studies are crucial for determining the potential of these compounds to reach their intended targets within the brain.

Structure Activity Relationship Sar Studies of 5 Piperidin 4 Ylmethyl Thiazol 2 Amine Analogues

Impact of Substitutions on the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring is a cornerstone of the 5-(Piperidin-4-ylmethyl)thiazol-2-amine scaffold, and substitutions at its 4 and 5 positions have been shown to significantly influence biological activity.

Position 4 Substitutions: Modifications at the C4 position of the thiazole ring are a key area of SAR studies. In some anticancer analogues, the introduction of a phenyl group at the C4-position, similar to a methyl group, was found to decrease potency. nih.gov However, in other series designed to prolong NF-κB activation, a 2,5-dimethylphenyl substituent at the C4 position was a feature of a highly potent compound. acs.org This suggests the optimal substituent is target-dependent. Further exploration showed that replacing the C4-phenyl ring with small aliphatic groups such as methyl, ethyl, or propyl, as well as bulkier groups like iso-pentyl and tert-butyl, could be tolerated, though activity levels varied. acs.org In the context of anti-tubercular agents, the C4 position appears to be less tolerant to modification, with a 2-pyridyl moiety at this position being crucial for activity. acs.org

Position 5 Substitutions: The C5 position of the thiazole is also pivotal. For certain anticancer applications, the presence of a carboxanilide side chain at this position was found to be significant for achieving cytostatic effects. In contrast, for a series of CDK4/6 inhibitors based on a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, a methyl group at the C4 position of a 5-substituted thiazole was part of the core structure that yielded excellent potency. acs.org The introduction of a methyl group at the C5 position has been shown to decrease potency in some anticancer compound series. nih.gov

General observations indicate that lipophilic substituents, including methyl, bromo, phenyl, or butylidene groups, at either the C4 or C5 position can lead to compounds with moderate to good activity, depending on the specific biological target. nih.gov

Table 1: Impact of Thiazole Ring Substitutions on Biological Activity

| Position | Substitution | Observed Effect | Biological Context | Citation |

|---|---|---|---|---|

| 4 | Phenyl or Methyl | Decreased potency | Anticancer | nih.gov |

| 4 | 2,5-Dimethylphenyl | Feature of potent compound | NF-κB activation | acs.org |

| 4 | Small aliphatic (methyl, ethyl) | Tolerated, variable activity | NF-κB activation | acs.org |

| 4 | 2-Pyridyl | Intolerant to modification | Anti-tubercular | acs.org |

| 5 | Carboxanilide side chain | Significant for cytostatic impact | Anticancer | |

| 4 or 5 | Methyl group | Decreased potency | Anticancer | nih.gov |

| 4 and/or 5 | Lipophilic groups (bromo, phenyl) | Can produce moderate to good activity | Anticancer | nih.gov |

Role of the Piperidine (B6355638) Moiety in Modulating Potency and Selectivity

The piperidine moiety is a versatile component that plays a crucial role in modulating the potency and selectivity of these compounds, often by engaging in key interactions with biological targets and providing a scaffold for further chemical modification.

In the development of adenosine (B11128) A2A receptor inverse agonists, piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were synthesized, demonstrating that this moiety is integral to achieving high potency and selectivity. Similarly, studies on CDK4/6 inhibitors showed that incorporating an ionizable piperazine (B1678402) group (a close structural relative of piperidine) led to compounds with excellent potency. acs.org This highlights the importance of the basic nitrogen in forming critical interactions, such as hydrogen bonds, with target proteins.

The piperidine ring also serves as a valuable anchor for introducing further diversity. SAR studies on SMN modulators explored replacing the piperidine-4-carboxamide with various other groups, including ethyl piperidine-4-carboxylate, piperidine-4-carbonitrile, and even other heterocycles like 4-(1H-imidazol-2-yl)piperidine. nih.gov This demonstrates the synthetic tractability and importance of the substituent at the 4-position of the piperidine ring. For instance, converting a tert-butyl carbamate (B1207046) on the piperidine nitrogen to a free amine yielded active compounds. nih.gov In the context of MAO inhibitors, a 4-methyl substitution on the piperidine ring was associated with high inhibitory activity. The point of attachment to the rest of the scaffold is also critical, as seen in donepezil (B133215) hybrids where 1-benzylpiperidin-4-yl substitutions conferred greater potency than 4-benzylpiperidin-1-yl substitutions.

Table 2: Examples of Piperidine Moiety Modifications and Their Roles

| Base Scaffold | Piperidine Modification | Role/Observation | Target/Activity | Citation |

|---|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine | Piperidine-containing side chain | Integral for potency and selectivity | Adenosine A2A Receptor | |

| Pyrimidinyl-thiazole | Replaced with ionizable piperazine | Conferred excellent potency | CDK4/6 Inhibition | acs.org |

| 4-Arylthiazole | Piperidine-4-carboxamide switched to ester, nitrile, or amine | Explored SAR at piperidine C4-position | SMN Modulation | nih.gov |

| Piperine (B192125) derivative | 4-Methyl substitution | Enhanced inhibitory activity | MAO Inhibition |

Influence of Linker Chemistry and Length

SAR studies on various heterocyclic compounds have underscored the importance of linker properties. For a series of thiazolopyrimidine derivatives, the length of the linker was found to play a role in inhibitory potency. acs.org In a different study, inserting a methylene (B1212753) unit to space a bulky phenyl substituent away from the thiazole ring at the C4 position resulted in an inactive compound. acs.org This suggests that a more rigid, bi-aryl conformation might be necessary for activity in that specific series, highlighting that increased flexibility is not always beneficial.

For piperine-based MAO inhibitors, an optimal linker length of 2-5 conjugated carbon atoms between an aromatic ring and the heterocyclic nitrogen was identified for maximal activity. While the scaffold is different, this finding reinforces the principle that linker length and rigidity are key parameters to optimize in drug design. The methylene spacer in this compound provides a specific spatial arrangement between the two cyclic moieties, and any modification, such as shortening, lengthening, or rigidifying this linker, would be expected to have a profound impact on how the molecule fits into its target binding site.

Correlation between Physicochemical Properties and Observed Biological Effects

Lipophilicity, often expressed as ClogP, has been shown to correlate with the antimicrobial activity of some heterocyclic compounds, with halogen substitutions that increase lipophilicity leading to improved antibacterial activity. Similarly, for certain anticancer agents, a clear correlation was observed between the size of nonpolar substituents and biological activity. nih.gov

The ionizability of the piperidine/piperazine ring is another crucial factor. As noted in CDK4/6 inhibitors, the presence of an ionizable group can lead to a significant boost in potency, likely due to enhanced interactions with acidic residues in the target's binding site. acs.org

More complex relationships are often analyzed using Quantitative Structure-Activity Relationship (QSAR) models. Such models have been successfully constructed for 2-aminothiazole (B372263) sulfonamide derivatives to correlate structural features with antioxidant activity, guiding the rational design of new, more potent compounds. Furthermore, computational tools like SwissADME are used to predict "drug-likeness" profiles, and potent compounds in some series have been shown to possess favorable predicted properties. The ability of a compound to cross biological membranes, such as the blood-brain barrier (BBB), is another critical physicochemical property. This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), providing crucial data for developing centrally acting agents. acs.org

Computational and Theoretical Studies of 5 Piperidin 4 Ylmethyl Thiazol 2 Amine Analogues

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method estimates the binding affinity and elucidates the specific interactions that stabilize the ligand-receptor complex. For analogues of 5-(Piperidin-4-ylmethyl)thiazol-2-amine, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action at a molecular level.